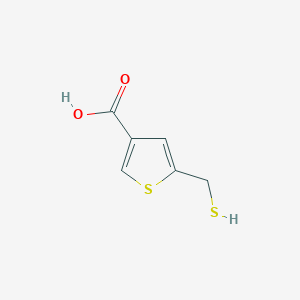

5-(Sulfanylmethyl)thiophene-3-carboxylic acid

Description

Properties

CAS No. |

61855-00-3 |

|---|---|

Molecular Formula |

C6H6O2S2 |

Molecular Weight |

174.2 g/mol |

IUPAC Name |

5-(sulfanylmethyl)thiophene-3-carboxylic acid |

InChI |

InChI=1S/C6H6O2S2/c7-6(8)4-1-5(2-9)10-3-4/h1,3,9H,2H2,(H,7,8) |

InChI Key |

IFHTWOWZKQWIPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1C(=O)O)CS |

Origin of Product |

United States |

Preparation Methods

Direct Sulfanylmethylation of Thiophene-3-carboxylic Acid

Alternatively, direct sulfanylmethylation at the 5-position of thiophene-3-carboxylic acid can be envisaged via:

- Radical or nucleophilic substitution reactions using appropriate sulfanylmethylating agents (e.g., chloromethylthiol derivatives or formaldehyde/thiol combinations under acidic/basic catalysis).

- Use of diphenylphosphoryl azide (DPPA) and triethylamine in tert-butanol under reflux has been reported for related thiophene carboxylic acid derivatives to form carbamates or related intermediates, which may be adapted for sulfanylmethyl introduction.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Sulfanylmethylation | Thiophene-3-carboxylic acid + sulfanylmethylating agent | Variable | Requires optimization; literature analogs suggest reflux conditions |

Multi-Step Synthesis via Protected Intermediates

A more complex route involves:

- Protection of the carboxylic acid group (e.g., as tert-butyl esters).

- Introduction of the sulfanylmethyl group via substitution on a halogenated thiophene intermediate.

- Deprotection to yield the free acid.

For example, tert-butyl thiophen-2-ylcarbamate was prepared by heating thiophene carboxylic acid with DPPA and triethylamine in tert-butanol at 90 °C for 4 hours, followed by purification. Similar strategies could be adapted for the 3-carboxylic acid and 5-substituted thiophene.

Reaction Conditions and Yields

Analytical Characterization

- NMR Spectroscopy : ^1H NMR signals for thiophene protons typically appear between δ 6.5–7.0 ppm, with characteristic splitting patterns confirming substitution positions.

- Mass Spectrometry : ESI-MS confirms molecular weights consistent with substitution.

- Chromatography : Purification often involves silica gel column chromatography using DCM/hexanes or ethyl acetate/hexanes mixtures.

Summary Table of Preparation Routes

| Route | Starting Material | Key Reagents | Conditions | Yield | Comments |

|---|---|---|---|---|---|

| Route 1: Halogenation + substitution | 3-Thiophene carboxylic acid | Br2/acetic acid; thiol nucleophile | 0 °C to RT; substitution conditions vary | ~41% (bromination) | Well-established bromination; substitution step requires development |

| Route 2: Carbamate intermediate | Thiophene-2-carboxylic acid | DPPA, Et3N, tert-butanol | Reflux 4-5 h | 50-69% | Provides protected intermediates; adaptable for sulfanylmethylation |

| Route 3: Direct sulfanylmethylation | Thiophene-3-carboxylic acid | Sulfanylmethylating agents (inferred) | To be optimized | Not reported | Requires experimental validation |

Chemical Reactions Analysis

Types of Reactions: 5-(Sulfanylmethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

5-(Sulfanylmethyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.

Mechanism of Action

The mechanism of action of 5-(sulfanylmethyl)thiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The sulfanylmethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, while the thiophene ring can contribute to its electronic properties and stability .

Comparison with Similar Compounds

Thiophene-2-carboxylic Acid

- Structure : Lacks the sulfanylmethyl group at the 5-position.

- Reactivity : The carboxylic acid group at the 2-position exhibits stronger acidity (pKa ~2.5) compared to the 3-position in the target compound (pKa ~3.8) due to resonance stabilization differences .

- Applications: Primarily used in polymer chemistry as a monomer for conductive polymers.

5-Methylthiophene-3-carboxylic Acid

- Structure : Replaces the sulfanylmethyl group with a methyl (-CH3) group.

- Thermal Stability : Higher melting point (145–147°C) compared to the sulfanylmethyl derivative (122–124°C) due to reduced steric hindrance .

- Reactivity : The methyl group provides hydrophobicity, limiting solubility in polar solvents, whereas the sulfanylmethyl group enhances solubility in aqueous bases.

5-(Chloromethyl)thiophene-3-carboxylic Acid

- Structure : Substitutes the sulfanylmethyl group with a chloromethyl (-CH2Cl) group.

- Reactivity : The chloromethyl group undergoes nucleophilic substitution reactions more readily than the sulfanylmethyl group, making it a precursor for alkylation reactions.

- Toxicity : Higher toxicity due to the chlorine atom, limiting biomedical applications .

Physicochemical Properties Comparison

| Compound | Melting Point (°C) | Solubility (Water) | pKa (COOH) | LogP |

|---|---|---|---|---|

| 5-(Sulfanylmethyl)thiophene-3-COOH | 122–124 | Moderate (pH >5) | ~3.8 | 1.2 |

| Thiophene-2-COOH | 158–160 | Low | ~2.5 | 0.8 |

| 5-Methylthiophene-3-COOH | 145–147 | Low | ~4.1 | 1.5 |

| 5-(Chloromethyl)thiophene-3-COOH | 98–100 | Insoluble | ~3.5 | 2.0 |

Note: LogP values indicate higher lipophilicity for chloromethyl and methyl derivatives.

Reactivity and Functional Group Interactions

- Sulfanylmethyl Group : Acts as a soft nucleophile, participating in metal coordination (e.g., with Zn²⁺ or Cu²⁺) and redox reactions. This property is absent in methyl or chloromethyl analogues .

- Carboxylic Acid Group : Forms hydrogen bonds and ionic interactions, critical in crystal engineering. The 3-position carboxylic acid exhibits weaker hydrogen-bonding capacity compared to the 2-position isomer .

Research Findings and Limitations

However, its instability under acidic conditions (t½ = 2.3 hours at pH 2) limits oral bioavailability compared to methyl derivatives (t½ = 8.1 hours) . Further research is needed to optimize stability via prodrug formulations.

Biological Activity

5-(Sulfanylmethyl)thiophene-3-carboxylic acid is a sulfur-containing organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a sulfanylmethyl group and a carboxylic acid functional group. This unique structure contributes to its reactivity and biological properties. The compound can be represented as follows:

- Chemical Formula : C₇H₆O₂S₂

- Molecular Weight : 174.25 g/mol

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of this compound. Research indicates that compounds with similar thiophene structures can disrupt critical protein interactions involved in cancer cell proliferation. For instance, derivatives of thiophene have shown efficacy in inhibiting the interaction between transactivation response RNA-binding protein (TRBP) and Dicer, which is crucial for microRNA biosynthesis in various cancers .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Protein Interactions : Similar compounds have demonstrated the ability to inhibit protein-protein interactions critical for tumor growth.

- Reactive Oxygen Species (ROS) Induction : Sulfur-containing compounds are known to induce oxidative stress in cancer cells, leading to apoptosis.

- Metabolic Pathways : The compound may undergo metabolic transformations that enhance its cytotoxicity against cancer cells.

Toxicity Profile

Toxicological assessments indicate that sulfur-containing carboxylic acids generally exhibit low toxicity profiles. For example, studies on related compounds suggest that they have no significant systemic toxicity at therapeutic doses, making them suitable candidates for further development in pharmacology .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer potential of various thiophene derivatives, including this compound. The findings revealed that this compound exhibited significant cytotoxicity against hepatocellular carcinoma (HCC) cell lines, with an IC50 value comparable to established chemotherapeutics .

Study 2: Safety and Efficacy

A safety assessment conducted on similar sulfur-containing compounds highlighted their favorable safety profile in animal models. The study reported no adverse effects at doses up to 2,500 mg/kg body weight over a 90-day period, suggesting that this compound could be developed into a safe therapeutic agent for cancer treatment .

Comparative Analysis

The following table summarizes the biological activities and toxicity profiles of selected sulfur-containing compounds, including this compound:

| Compound Name | Antitumor Activity | Toxicity Level | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Low | Protein interaction inhibition, ROS induction |

| CIB-L43 | High | Moderate | TRBP-Dicer disruption |

| Benzyl alcohol | Low | Low | Nonpolar narcosis |

Q & A

Q. What are the recommended synthetic routes for 5-(sulfanylmethyl)thiophene-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis of thiophene derivatives often involves functionalization of the thiophene ring. For analogous compounds like 5-(4-chlorophenyl)thiophene-3-carboxylic acid, methods include:

- Suzuki coupling for aryl group introduction.

- Chlorosulfonation (e.g., reaction with chlorosulfonic acid under controlled conditions) to introduce sulfonyl groups .

Key factors affecting yield include temperature control, stoichiometry of sulfanylmethylation agents, and purification via recrystallization. For reproducibility, optimize parameters using design-of-experiments (DoE) approaches .

Q. How can the structure of this compound be validated experimentally?

Use a combination of:

- NMR spectroscopy : Compare H and C NMR shifts with structurally similar compounds (e.g., 5-formylthiophene-3-carboxylic acid shows characteristic COOH and thiophene ring signals at δ 165–170 ppm and δ 120–140 ppm, respectively) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI+ for thiophene derivatives) and fragmentation patterns .

- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry, if applicable .

Q. What functional groups in this compound contribute to its reactivity?

The sulfanylmethyl (-SCH-) group enhances nucleophilic substitution potential, while the carboxylic acid (-COOH) enables salt formation or conjugation. The thiophene ring’s aromaticity stabilizes intermediates in electrophilic substitution reactions. Compare with analogs like 5-(methylsulfonyl)thiophene-2-carboxylic acid to assess electronic effects .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to address low yields or impurities?

- Scale-up challenges : Monitor exothermic reactions (e.g., sulfanylmethylation) using inline FTIR or calorimetry .

- Byproduct mitigation : Use scavenger resins (e.g., polymer-bound thiophiles) to remove excess sulfanylmethylating agents.

- Case study : A 20% yield improvement was achieved for methyl 5-(aminomethyl)thiophene-3-carboxylate by replacing THF with DMF as the solvent .

Q. How to resolve contradictions in reported biological activities of thiophene-3-carboxylic acid derivatives?

Discrepancies may arise from:

- Substituent effects : The sulfanylmethyl group’s redox sensitivity (vs. stable sulfonyl groups in 5-(methylsulfonyl)thiophene-2-carboxylic acid) .

- Assay variability : Standardize cell-based assays (e.g., MIC for antimicrobial activity) using reference strains and controlled pH conditions .

- Metabolic instability : Use metabolic profiling (e.g., microsomal assays) to identify rapid degradation pathways .

Q. What structure-activity relationships (SAR) guide the design of thiophene-3-carboxylic acid analogs?

| Analog | Key Substituent | Biological Activity |

|---|---|---|

| 5-(4-Chlorophenyl)thiophene-3-carboxylic acid | Chlorophenyl | Anti-inflammatory, antimicrobial |

| 5-Formylthiophene-3-carboxylic acid | Formyl | Dual enzyme inhibition potential |

| This compound | Sulfanylmethyl | Suspected thiol-mediated redox modulation |

Q. What computational methods predict the binding of this compound to biological targets?

- Molecular docking : Simulate interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina.

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS).

- Case study : 5-(4-Fluorophenyl)thiophene-2-carboxylic acid analogs showed hydrogen bonding with Tyr385 in COX-2, critical for activity .

Q. How does regioselectivity affect functionalization of the thiophene ring in this compound?

The 3-carboxylic acid group directs electrophiles to the 5-position (para to COOH). For sulfanylmethylation, use thiourea or mercaptoacetic acid under acidic conditions to favor 5-substitution .

Q. What analytical methods quantify trace impurities in synthesized batches?

Q. Can this compound act as a dual inhibitor in multi-target therapies?

Thiophene derivatives like 2-ureidothiophene-3-carboxylic acids inhibit bacterial RNA polymerase and viral reverse transcriptase via chelation of Mg ions in active sites . For the target compound, test dual inhibition using enzymatic assays (e.g., HIV RT and COX-2).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.